5'-Ctp

説明

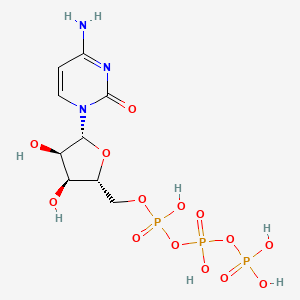

Structure

3D Structure

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQPRRSZKQHHS-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889324 | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65-47-4 | |

| Record name | 5′-CTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTIDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0118UX80T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 218 °C | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Cytidine 5 Triphosphate

De Novo Pyrimidine (B1678525) Biosynthesis Pathway and Cytidine-5'-triphosphate Synthesis

The de novo synthesis of pyrimidines culminates in the formation of uridine (B1682114) 5'-triphosphate (UTP), which is the direct precursor for CTP synthesis. This pathway begins with simple molecules like bicarbonate, aspartate, and glutamine, and through a series of enzymatic steps, assembles the pyrimidine ring, which is then attached to a ribose 5-phosphate moiety to form uridine monophosphate (UMP). amsterdamumc.nl Subsequent phosphorylations convert UMP to UTP. The final and critical step in the de novo synthesis of CTP is the amination of UTP. wikipedia.orgbiorxiv.org

Enzymatic Conversion of Uridine 5′-triphosphate to Cytidine (B196190) 5′-triphosphate by Cytidine Triphosphate Synthase (CTPS)

UTP + ATP + Glutamine → CTP + ADP + Glutamate (B1630785) + Pi. wikipedia.org

CTPS is a glutamine-dependent amidotransferase, meaning it utilizes the amide group from glutamine as the nitrogen source for the amination of UTP. wikipedia.orgnih.gov The enzyme is a homotetramer in its active state, with each monomer containing two principal domains: a synthase domain and a glutamine amidotransferase (GAT) domain. wikipedia.orgen-academic.com

Identification of the Rate-Limiting Step in Cytidine-5'-triphosphate Production

The reaction catalyzed by CTP synthase is considered the rate-limiting step in the de novo biosynthesis of cytidine nucleotides. wikipedia.orgnih.goven-academic.com This is due to several factors, including the intricate regulation of the enzyme's activity by both substrates and products. The activity of CTPS is precisely controlled by the intracellular concentrations of CTP and UTP. wikipedia.org High levels of the product, CTP, act as an allosteric inhibitor, providing a negative feedback mechanism to prevent its overproduction. wikipedia.org Conversely, the availability of the substrate UTP influences the reaction rate. The enzyme's activity is also allosterically activated by guanosine (B1672433) triphosphate (GTP), which helps to balance the cellular pools of purine (B94841) and pyrimidine nucleotides. wikipedia.orgen-academic.com This complex regulation ensures that the synthesis of CTP is tightly coupled to the cell's metabolic needs for nucleic acid and phospholipid synthesis.

Mechanistic Insights into ATP-Dependent Phosphorylation and Glutamine as a Nitrogen Donor

The conversion of UTP to CTP by CTPS is a multi-step process that occurs within the enzyme's active sites. The reaction is initiated by the ATP-dependent phosphorylation of the C4 oxygen of the uracil (B121893) ring of UTP. wikipedia.orgwikipedia.org This phosphorylation event forms a highly reactive 4-phosphoryl-UTP intermediate, making the C4 carbon electrophilic and susceptible to nucleophilic attack. wikipedia.org

Concurrently, in the GAT domain, glutamine is hydrolyzed to glutamate and ammonia (B1221849). wikipedia.orgnih.gov Glutamine serves as the primary nitrogen donor in this reaction. The hydrolysis of glutamine is a crucial step, and its efficiency is significantly enhanced by the allosteric activator GTP. wikipedia.orgnih.gov

Intramolecular Ammonia Channeling in Cytidine Triphosphate Synthase

A remarkable feature of CTP synthase is its ability to channel the ammonia produced from glutamine hydrolysis directly to the synthase domain. wikipedia.orgnih.govnih.gov The enzyme possesses an intramolecular tunnel, approximately 25 Å in length, that connects the GAT domain to the synthase active site. nih.gov This tunnel ensures that the highly reactive and potentially toxic ammonia molecule is efficiently delivered to the 4-phosphoryl-UTP intermediate without being released into the cellular environment. nih.govnih.gov

The passage of ammonia through this tunnel is a highly regulated process. nih.gov Structural and kinetic studies have revealed the presence of "molecular gates" within the tunnel that control the movement of ammonia. nih.gov The opening and closing of these gates are coordinated with the catalytic events in both the GAT and synthase domains, ensuring that ammonia is only delivered when the 4-phosphoryl-UTP intermediate is ready to accept it. nih.gov The allosteric activator GTP also plays a role in maintaining the integrity and functionality of the ammonia tunnel. nih.govpnas.org This intricate mechanism of intramolecular channeling highlights the sophisticated design of CTP synthase to facilitate a complex chemical transformation with high efficiency and specificity.

Cytidine-5'-triphosphate Salvage Pathway

In addition to de novo synthesis, cells can produce CTP through a salvage pathway, which recycles pre-existing pyrimidine nucleosides, such as uridine and cytidine, derived from the breakdown of nucleic acids or from extracellular sources. frontiersin.orgnih.gov This pathway is particularly important in certain cell types and under specific physiological conditions.

Mechanisms of Uridine and Cytidine Salvage by Kinases in Mammalian Cells

The key enzymes in the pyrimidine salvage pathway are the uridine-cytidine kinases (UCKs), which catalyze the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP. frontiersin.orgnih.gov In mammals, there are two main isoforms of this enzyme, UCK1 and UCK2. nih.govwikipedia.org

These kinases utilize ATP as a phosphate (B84403) donor to phosphorylate the 5'-hydroxyl group of the ribose sugar in uridine and cytidine. nih.gov The resulting UMP and CMP can then be further phosphorylated by other kinases to form the corresponding diphosphates (UDP and CDP) and triphosphates (UTP and CTP). nih.gov

While both UCK1 and UCK2 can phosphorylate uridine and cytidine, they exhibit different kinetic properties and tissue distribution. wikipedia.orgdoi.org UCK2 generally displays a higher affinity and catalytic efficiency for both substrates compared to UCK1. wikipedia.org The table below summarizes the kinetic parameters of human UCK1 and UCK2 for uridine and cytidine.

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (s-1M-1) |

| UCK1 | Uridine | 300 | 140 | 0.07 | 233 |

| Cytidine | 300 | 280 | 0.14 | 467 | |

| UCK2 | Uridine | 50 | 1100 | 0.53 | 10600 |

| Cytidine | 70 | 2200 | 1.06 | 15143 |

Data compiled from studies on recombinant human UCK1 and UCK2 with ATP as the phosphate donor. doi.org

The differential expression and kinetic properties of UCK1 and UCK2 suggest they may have distinct physiological roles in different tissues and cellular contexts. wikipedia.org The salvage pathway, mediated by these kinases, provides an energy-efficient alternative to de novo synthesis for maintaining the cellular pool of CTP.

Conversion of Exogenous Cytidine to Intracellular Cytidine-5'-triphosphate

In addition to de novo synthesis, cells can utilize exogenous cytidine through a salvage pathway to produce intracellular CTP. This process is particularly important in tissues that have a limited capacity for de novo synthesis. wikipedia.org The conversion of extracellular cytidine into CTP involves a series of phosphorylation steps, primarily initiated by the enzyme uridine-cytidine kinase 2 (UCK2). nih.govresearchgate.net

The process begins with the transport of cytidine from the extracellular environment into the cell. Once inside, UCK2 catalyzes the phosphorylation of cytidine to cytidine monophosphate (CMP). nih.gov Subsequently, CMP is further phosphorylated to cytidine diphosphate (B83284) (CDP) and then to CTP by other cellular kinases. nih.gov This pathway allows cells to efficiently recycle and utilize preformed pyrimidine nucleosides, conserving energy that would otherwise be expended in the de novo synthesis pathway. wikipedia.org

Recent research has highlighted the critical role of UCK2 in this conversion process. Studies using click chemistry and fluorescence microscopy have demonstrated that the incorporation of a cytidine analog, 5-ethynyl-cytidine (5-EC), into bacterial nucleic acids is dependent on the host cell's UCK2 activity. nih.govscilit.compasteur.fr This finding supports the model that exogenous cytidine must be converted to its triphosphate form in the host cell cytoplasm before it can be utilized for nucleic acid synthesis. researchgate.net

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Uridine-Cytidine Kinase 2 (UCK2) | Initial phosphorylation of cytidine | Cytidine | Cytidine Monophosphate (CMP) |

| CMP Kinase | Phosphorylation of CMP to CDP | CMP | Cytidine Diphosphate (CDP) |

| Nucleoside Diphosphate Kinase | Phosphorylation of CDP to CTP | CDP | Cytidine-5'-triphosphate (CTP) |

Interconversion and Relationships with Other Pyrimidine Nucleotides

The metabolism of pyrimidine nucleotides is a highly interconnected network, with CTP being closely related to other pyrimidine molecules through a series of interconversion reactions. The de novo synthesis of all pyrimidine nucleotides originates from Uridine Monophosphate (UMP). nih.gov UMP is sequentially phosphorylated to Uridine Diphosphate (UDP) and then to Uridine Triphosphate (UTP). oup.com

UTP serves as the direct precursor for CTP synthesis. The enzyme CTP synthase catalyzes the amination of UTP, using glutamine as the nitrogen donor, to form CTP. davuniversity.orgutah.edu This reaction is a critical control point in pyrimidine metabolism, ensuring a balanced supply of uridine and cytidine nucleotides.

Furthermore, CTP can be converted back to CDP and CMP through dephosphorylation, and these can be re-phosphorylated as needed. The interconversion between the triphosphate, diphosphate, and monophosphate forms allows the cell to regulate the pools of these nucleotides according to metabolic demands.

For DNA synthesis, the ribonucleotide forms of pyrimidine nucleotides must be converted to their deoxyribonucleotide counterparts. Ribonucleotide reductase is the enzyme responsible for reducing cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP). youtube.com dCDP is then phosphorylated to deoxycytidine triphosphate (dCTP), which is a direct precursor for DNA polymerization. youtube.com This highlights the central role of CTP and its derivatives in both RNA and DNA synthesis.

| Precursor | Enzyme | Product | Metabolic Role |

|---|---|---|---|

| UMP | UMP Kinase | UDP | Precursor for UTP and dUMP |

| UDP | Nucleoside Diphosphate Kinase | UTP | Precursor for CTP and RNA synthesis |

| UTP | CTP Synthase | CTP | RNA synthesis, phospholipid synthesis |

| CDP | Ribonucleotide Reductase | dCDP | Precursor for dCTP |

| dCDP | Nucleoside Diphosphate Kinase | dCTP | DNA synthesis |

Biological Functions and Cellular Roles of Cytidine 5 Triphosphate

Nucleic Acid Synthesis and Processing

CTP is indispensable for the synthesis and processing of both ribonucleic acid (RNA) and, indirectly, deoxyribonucleic acid (DNA). It serves as a direct precursor for RNA and is a critical component in the intricate machinery of genetic information transfer.

Cytidine-5'-triphosphate is one of the four essential ribonucleoside triphosphates, alongside adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), that function as the fundamental building blocks for the synthesis of RNA. patsnap.combaseclick.eu This process, known as transcription, involves the enzymatic synthesis of an RNA molecule from a DNA template. patsnap.com CTP provides the cytidine (B196190) nucleotide that is incorporated into the elongating RNA strand, thereby contributing to the primary structure of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). baseclick.eu The fidelity of transcription relies on the precise incorporation of CTP and the other ribonucleotides according to the DNA template sequence. patsnap.com

The incorporation of CTP into a growing RNA strand is a meticulously controlled process catalyzed by the enzyme RNA polymerase. baseclick.euyoutube.com As the RNA polymerase traverses the DNA template, it reads the nucleotide sequence. When the polymerase encounters a guanine (B1146940) (G) base on the DNA template, it specifically selects and incorporates a CTP molecule into the nascent RNA chain. patsnap.com This selection is governed by the principle of complementary base pairing. The energy required for this incorporation is derived from the cleavage of the high-energy phosphate (B84403) bonds within the CTP molecule itself. youtube.com

The polymerization of nucleotides into a nucleic acid chain is characterized by the formation of phosphodiester bonds, which create the sugar-phosphate backbone of RNA and DNA. wikipedia.orgidtdna.com CTP plays a crucial role in this process. During RNA synthesis, the 3'-hydroxyl group of the last nucleotide in the growing RNA chain performs a nucleophilic attack on the alpha-phosphate of an incoming CTP molecule. youtube.combiosyn.com This reaction results in the formation of a 3',5'-phosphodiester bond and the release of a pyrophosphate molecule (PPi). patsnap.comyoutube.com The energy released from the hydrolysis of the pyrophosphate provides the thermodynamic driving force for the polymerization reaction, ensuring the stable elongation of the RNA molecule. wikipedia.org

| Feature | Description |

| Bond Type | Phosphodiester bond wikipedia.org |

| Reactants | 3'-OH of growing RNA chain, alpha-phosphate of incoming CTP youtube.combiosyn.com |

| Products | Elongated RNA chain, Pyrophosphate (PPi) patsnap.comyoutube.com |

| Energy Source | Cleavage of high-energy phosphate bonds in CTP wikipedia.org |

While CTP is a direct precursor for RNA, its involvement in DNA synthesis is indirect but equally critical. DNA is composed of deoxyribonucleotides, which differ from ribonucleotides in the sugar component (deoxyribose instead of ribose). For CTP to be utilized in DNA synthesis, it must first be converted into its deoxy form, deoxycytidine triphosphate (dCTP). This conversion is catalyzed by the enzyme ribonucleotide reductase (RNR). nih.govwikipedia.org RNR removes the 2'-hydroxyl group from the ribose sugar of ribonucleoside diphosphates, including CDP, which is derived from CTP. wikipedia.orgyoutube.com The resulting deoxycytidine diphosphate (B83284) (dCDP) is then phosphorylated to dCTP, which can then be used by DNA polymerase as a substrate for DNA replication and repair. youtube.com

Lipid Biosynthesis and Membrane Homeostasis

CTP is an essential precursor in the synthesis of several major phospholipids (B1166683), most notably phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). aocs.orgnih.gov It participates in these pathways by activating the phosphocholine (B91661) or phosphoethanolamine head groups, a critical step in their attachment to a diacylglycerol backbone. pharmacy180.comyoutube.com This activation occurs through the CDP-choline and CDP-ethanolamine pathways, often collectively referred to as the Kennedy pathway. nih.govwikipedia.org

In the synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic membranes, CTP reacts with phosphocholine in a reaction catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). nih.govnih.gov This reaction produces cytidine diphosphate-choline (CDP-choline) and pyrophosphate. wikipedia.orgoup.com CDP-choline is an activated intermediate that then donates the phosphocholine head group to diacylglycerol, forming phosphatidylcholine. aocs.orgwikipedia.org The activity of CCT is a key regulatory point in the de novo synthesis of PC. oup.comphysiology.org Similarly, in the synthesis of phosphatidylethanolamine, CTP reacts with phosphoethanolamine to form CDP-ethanolamine, which then serves as the donor of the phosphoethanolamine head group. aocs.orgpharmacy180.com CTP's role as an energy source and an activator in these pathways highlights its importance in lipid metabolism and membrane biogenesis. mit.eduyoutube.com

| Pathway | Key Enzyme | CTP-Derived Intermediate | Final Phospholipid Product |

| CDP-choline Pathway | CTP:phosphocholine cytidylyltransferase (CCT) nih.govnih.gov | CDP-choline wikipedia.orgoup.com | Phosphatidylcholine (PC) aocs.orgwikipedia.org |

| CDP-ethanolamine Pathway | CTP:phosphoethanolamine cytidylyltransferase (ET) aocs.org | CDP-ethanolamine pharmacy180.com | Phosphatidylethanolamine (PE) aocs.orgpharmacy180.com |

Participation in Cytidine Diphosphate-Diacylglycerol (CDP-DAG) Formation

Cytidine-5'-triphosphate (CTP) is a crucial precursor in the synthesis of Cytidine Diphosphate-Diacylglycerol (CDP-DAG), a key liponucleotide intermediate in the biosynthesis of several major phospholipids. nih.govpatsnap.com The formation of CDP-DAG is catalyzed by the enzyme CTP:phosphatidate cytidylyltransferase, which facilitates the reaction between CTP and phosphatidic acid (PA). patsnap.comnih.gov This enzymatic reaction is a pivotal step that channels phosphatidic acid into the pathways for the synthesis of phosphatidylinositol, phosphatidylglycerol, and cardiolipin (B10847521). nih.govfrontiersin.org

The synthesis of CDP-DAG occurs in different cellular compartments, including the endoplasmic reticulum and the inner mitochondrial membrane, highlighting its importance in providing the necessary building blocks for phospholipid synthesis in various organelles. nih.govfrontiersin.org In mammals, two families of enzymes, the CDP-DAG synthases (CDS) and TAMM41, are responsible for CDP-DAG production. frontiersin.org The CDS enzymes are integral membrane proteins primarily located in the endoplasmic reticulum, while TAMM41 is a peripheral membrane protein of the inner mitochondrial membrane. frontiersin.org

The reaction catalyzed by CTP:phosphatidate cytidylyltransferase involves the activation of phosphatidic acid by the transfer of a cytidine monophosphate (CMP) moiety from CTP, with the concomitant release of pyrophosphate. patsnap.com This activation "energizes" the diacylglycerol backbone, preparing it for subsequent reactions with head groups like inositol (B14025) or phosphatidylglycerol. nih.gov

Contribution to Phosphatidylcholine and Phosphatidylethanolamine Biosynthesis via the Kennedy Pathway

Cytidine-5'-triphosphate plays an indispensable role in the de novo synthesis of two of the most abundant phospholipids in eukaryotic cell membranes, Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE), through the Kennedy pathway. wikipedia.orgnih.gov This pathway, first elucidated by Eugene P. Kennedy, is the primary mechanism for the production of these critical membrane components. wikipedia.orgnih.gov

In the Kennedy pathway, the synthesis of PC and PE involves a series of enzymatic steps. For PC synthesis, choline (B1196258) is first phosphorylated to phosphocholine. wikipedia.orgsmpdb.ca Subsequently, the rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase, catalyzes the reaction of phosphocholine with CTP to form Cytidine Diphosphate-choline (CDP-choline) and pyrophosphate. wikipedia.orgresearchgate.net In the final step, the CDP-choline serves as a high-energy donor of the phosphocholine headgroup, which is transferred to a diacylglycerol (DAG) backbone to form phosphatidylcholine. wikipedia.orgresearchgate.net

A parallel pathway exists for the synthesis of phosphatidylethanolamine. smpdb.ca In this case, ethanolamine (B43304) is phosphorylated to phosphoethanolamine, which then reacts with CTP in a reaction catalyzed by CTP:phosphoethanolamine cytidylyltransferase to produce Cytidine Diphosphate-ethanolamine (CDP-ethanolamine). researchgate.net Finally, the phosphoethanolamine moiety is transferred from CDP-ethanolamine to diacylglycerol to yield phosphatidylethanolamine. nih.govresearchgate.net CTP, therefore, is essential for the activation of the phosphobases (phosphocholine and phosphoethanolamine), enabling their subsequent transfer to the diacylglycerol backbone. researchgate.net

Role in Cardiolipin Biosynthesis

Cytidine-5'-triphosphate is a key regulator and substrate in the biosynthesis of cardiolipin, a unique phospholipid primarily located in the inner mitochondrial membrane where it plays a vital role in mitochondrial function and energy metabolism. nih.govresearchgate.net The biosynthesis of cardiolipin proceeds through a pathway that is highly dependent on the availability of CTP. nih.govnih.gov

The initial and rate-limiting step in cardiolipin synthesis is the conversion of phosphatidic acid and CTP to Cytidine Diphosphate-Diacylglycerol (CDP-DAG). nih.govresearchgate.net This reaction is catalyzed by the enzyme phosphatidate cytidylyltransferase, which is found in the inner mitochondrial membrane. Subsequently, CDP-DAG condenses with glycerol-3-phosphate to form phosphatidylglycerophosphate, which is then dephosphorylated to yield phosphatidylglycerol (PG). researchgate.net In the final step, another molecule of CDP-DAG donates its phosphatidylglycerol moiety to PG, in a reaction catalyzed by cardiolipin synthase, to form cardiolipin.

Studies have shown that the cellular level of CTP can control the rate of cardiolipin production. nih.govnih.gov For instance, in H9c2 cardiac myoblasts, a reduction in the cellular CTP pool leads to a decrease in the de novo biosynthesis of cardiolipin and other phospholipids. nih.gov This indicates that CTP availability is a critical regulatory point for the entire phospholipid biosynthesis pathway, including that of cardiolipin. nih.gov

Regulation of Cellular Lipid Metabolism

Cytidine-5'-triphosphate is a central molecule in the regulation of cellular lipid metabolism, primarily by acting as a key substrate for the synthesis of various phospholipids. patsnap.comnih.gov The availability of cellular CTP can act as a universal signal or switch for all phospholipid biosynthesis in eukaryotic cells. nih.gov When CTP levels are low, the synthesis of phospholipids that require CTP-dependent intermediates, such as phosphatidylcholine, phosphatidylethanolamine, and cardiolipin, is reduced. nih.gov

This regulatory role is evident in the redirection of lipid precursors. For example, when CTP levels are limited, radioactive glycerol, a precursor for phospholipids, accumulates in phosphatidic acid, diacylglycerol, and triacylglycerol. nih.gov This suggests a rerouting of the biosynthetic pathway away from CTP-dependent phospholipid synthesis and towards the synthesis of neutral lipids like triacylglycerol. nih.gov Conversely, restoration of CTP levels can restore the normal flow of precursors into phospholipid biosynthesis. nih.gov

Furthermore, the enzyme CTP:phosphocholine cytidylyltransferase, which catalyzes a rate-limiting step in phosphatidylcholine synthesis, is a key regulatory point. wikipedia.org Its activity is modulated by the cellular lipid environment, providing a feedback mechanism to control the rate of phosphatidylcholine synthesis in response to the cell's needs. wikipedia.org Therefore, CTP and its-dependent enzymes are integral to maintaining lipid homeostasis within the cell.

Protein Modification and Glycosylation Pathways

Requirement for Protein Glycosylation

Cytidine-5'-triphosphate is essential for specific types of protein glycosylation, a critical post-translational modification that affects protein folding, stability, and function. wikipedia.orgmdpi.com Glycosylation involves the attachment of carbohydrate moieties, or glycans, to proteins. mdpi.com CTP's role is particularly prominent in the synthesis of sialic acids, which are often found at the terminal positions of glycan chains on glycoproteins and glycolipids. patsnap.com

The biosynthesis of the activated form of a key sialic acid, N-acetylneuraminic acid (Neu5Ac), requires CTP. patsnap.com Neu5Ac is activated to Cytidine Monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) in a reaction catalyzed by CMP-Neu5Ac synthetase. patsnap.com This activation step is crucial as CMP-Neu5Ac serves as the donor substrate for sialyltransferases, the enzymes that transfer sialic acid residues to nascent glycan chains on proteins and lipids. patsnap.com The final steps of CMP-Neu5Ac synthesis in vertebrate cells occur in the nucleus, after which it is exported to the cytoplasm. nih.gov

Protein glycosylation has profound implications for cellular processes, including cell-cell recognition, immune responses, and host-pathogen interactions. mdpi.comnih.gov The presence and specific structure of glycans can modulate the stability and function of proteins such as immune checkpoint proteins. mdpi.com Therefore, by being a prerequisite for the synthesis of activated sialic acids, CTP is indirectly required for the proper glycosylation and subsequent biological activity of a multitude of proteins. patsnap.com

Cytidine Monophosphate (CMP) Donor Function in Glycoconjugate Synthesis

In the context of glycoconjugate synthesis, Cytidine-5'-triphosphate functions as a donor of a Cytidine Monophosphate (CMP) moiety to activate sugars, specifically sialic acids. patsnap.comwikipedia.org This activation is a prerequisite for their incorporation into growing glycan chains of glycoproteins and glycolipids. patsnap.com

The primary example of this function is the synthesis of CMP-N-acetylneuraminic acid (CMP-Neu5Ac). patsnap.com In this reaction, CTP reacts with N-acetylneuraminic acid (Neu5Ac), leading to the formation of CMP-Neu5Ac and the release of pyrophosphate. patsnap.com This reaction is catalyzed by CMP-Neu5Ac synthetase. patsnap.com

CMP-Neu5Ac is a high-energy sugar nucleotide that serves as the activated donor of Neu5Ac for all sialylation reactions. patsnap.com Sialyltransferases utilize CMP-Neu5Ac as a substrate to transfer the sialic acid residue to the terminal positions of oligosaccharide chains on proteins and lipids. patsnap.com This process of sialylation is critical for the biological function of many glycoconjugates, influencing processes such as cellular adhesion, signal transduction, and molecular recognition. patsnap.com Thus, the role of CTP as a CMP donor is fundamental to the synthesis of a wide array of biologically important glycoconjugates.

Interactive Data Tables

Table 1: Key Enzymes in CTP-Dependent Lipid Biosynthesis

| Enzyme | Pathway | Substrates | Product | Cellular Location |

| CTP:phosphatidate cytidylyltransferase | CDP-DAG Formation, Cardiolipin Biosynthesis | CTP, Phosphatidic acid | CDP-Diacylglycerol, Pyrophosphate | Endoplasmic Reticulum, Inner Mitochondrial Membrane |

| CTP:phosphocholine cytidylyltransferase | Kennedy Pathway (PC synthesis) | CTP, Phosphocholine | CDP-choline, Pyrophosphate | Cytosol, Endoplasmic Reticulum, Nucleus |

| CTP:phosphoethanolamine cytidylyltransferase | Kennedy Pathway (PE synthesis) | CTP, Phosphoethanolamine | CDP-ethanolamine, Pyrophosphate | Cytosol, Endoplasmic Reticulum |

| Cardiolipin synthase | Cardiolipin Biosynthesis | CDP-Diacylglycerol, Phosphatidylglycerol | Cardiolipin, CMP | Inner Mitochondrial Membrane |

Table 2: CTP's Role in Glycosylation

| Process | Key CTP-Derived Molecule | Enzyme | Function of Product |

| Sialic Acid Activation | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | CMP-Neu5Ac synthetase | Donor of N-acetylneuraminic acid for sialyltransferases |

Cellular Communication and Signal Transduction

While not a classical second messenger in the same vein as cyclic AMP (cAMP), Cytidine-5'-triphosphate plays significant direct and indirect roles in intracellular signaling cascades. Its primary influence is exerted through its fundamental role as a building block for RNA and DNA synthesis, which is essential for cellular responses to signaling events that require gene expression and cell proliferation. nih.gov The availability of CTP, therefore, indirectly impacts a vast number of signaling pathways that culminate in cell growth and division.

The synthesis of CTP is tightly regulated and integrated with cellular signaling networks. CTP synthase, the enzyme responsible for the de novo synthesis of CTP from Uridine-5'-triphosphate (UTP), is subject to regulation by cellular signaling pathways. For instance, in yeast, CTP synthase activity is stimulated by phosphorylation mediated by protein kinase A and protein kinase C. nih.gov This indicates that signaling pathways that activate these kinases can directly influence the cellular pool of CTP, thereby linking extracellular signals to the metabolic capacity for nucleic acid and phospholipid synthesis.

More directly, CTP has been shown to act as an allosteric regulator of certain enzymes, influencing their activity in response to cellular energy status. wikipedia.org For example, it can act as an inhibitor of aspartate carbamoyltransferase, a key enzyme in pyrimidine (B1678525) biosynthesis, thus providing feedback regulation on its own synthesis pathway. wikipedia.orgyoutube.com There is also evidence of CTP activating a phosphoenolpyruvate-dependent protein kinase in rat skeletal muscle, suggesting a more direct, albeit context-specific, role in signaling.

Furthermore, in some biological systems, CTP can function as a molecular switch. A prime example is its role in bacterial chromosome segregation, where it directly binds to and activates a protein to initiate a cellular process, a fundamental form of signal transduction. youtube.com

The influence of Cytidine-5'-triphosphate on cell growth and differentiation is intrinsically linked to its essential role in the synthesis of macromolecules. As a direct precursor for RNA and DNA, an adequate supply of CTP is a prerequisite for cell proliferation. nih.gov Consequently, the regulation of CTP synthesis is a critical checkpoint in the control of cell cycle progression.

Elevated CTP synthase activity and, consequently, higher CTP levels are often observed in rapidly proliferating cells, including various types of cancer cells. nih.gov This highlights the importance of CTP availability for sustaining the high rates of nucleic acid synthesis required for tumor growth. Conversely, the inhibition of CTP synthase has been shown to impede cell proliferation, making it a potential target for therapeutic intervention.

The role of CTP extends beyond simply providing building blocks. It is also a key component in the synthesis of phospholipids, which are essential for membrane biogenesis—a process that is critical for cell growth and division. nih.gov CTP is required for the formation of cytidine diphosphate-diacylglycerol (CDP-DAG), a key intermediate in the synthesis of several phospholipids. patsnap.com By influencing the composition and availability of membrane lipids, CTP can affect membrane-dependent signaling pathways and the structural integrity of the cell during growth and differentiation.

Studies have also indicated a role for CTP synthase in developmental processes. For example, in Drosophila, CTP synthase is necessary for the proliferation of intestinal stem cells, and its filamentation is required for this process. nih.gov Overexpression of CTP synthase in the embryonic mouse brain has been shown to hasten neuronal differentiation while inhibiting the proliferation of neural progenitor cells. nih.gov These findings suggest that the regulation of CTP pools can have profound and context-dependent effects on the balance between cell proliferation and differentiation.

Chromosome Dynamics and Cell Division Regulation

In the bacterium Bacillus subtilis, Cytidine-5'-triphosphate acts as a crucial biological switch that regulates the process of chromosome segregation during cell division. This function is mediated through its interaction with the Nucleoid Occlusion Factor (Noc) protein. The Noc protein plays a key role in preventing the cell division machinery from assembling over the bacterial chromosome, a phenomenon known as nucleoid occlusion.

The activity of the Noc protein is critically dependent on the binding of CTP. CTP binding to Noc acts as a molecular switch that triggers a conformational change in the protein, enabling it to perform its functions. This is a departure from the more commonly observed ATP and GTP-dependent molecular switches in biology, highlighting a more specialized role for CTP in cellular regulation. The discovery of this CTP-dependent switch suggests that such mechanisms may be more widespread in biological systems than previously thought.

The process begins with Noc binding to specific sites on the bacterial chromosome. The binding of CTP then enables the Noc protein to spread along the DNA, forming a larger protein-DNA complex. This CTP-activated state of Noc is essential for its ability to interact with the cell membrane and to effectively occlude the division machinery from the nucleoid region, thus ensuring that the chromosome is not damaged during cell division.

The role of Cytidine-5'-triphosphate as a biological switch for the Noc protein in Bacillus subtilis directly leads to the activation of DNA complex formation and the enhancement of Noc's membrane-binding capabilities. The binding of CTP to Noc is a prerequisite for the protein to spread from its initial binding sites on the chromosome to adjacent non-specific DNA. This spreading action results in the formation of large nucleoprotein complexes.

Furthermore, CTP binding "switches on" the membrane-binding ability of the Noc protein. In its CTP-bound state, a region of the Noc protein becomes capable of interacting with the cell membrane. This interaction effectively tethers the chromosome to the cell periphery. Mutants of the Noc protein that are unable to bind CTP fail to localize to the membrane and are defective in their ability to pull the DNA towards the cell membrane.

This CTP-dependent activation of both DNA complex formation and membrane binding is a tightly regulated mechanism that ensures the productive recruitment of the chromosome to the cell membrane. This sequestration of the nucleoid to the membrane provides the necessary space for the cell division machinery to assemble at the mid-cell without causing damage to the genetic material, thereby ensuring faithful chromosome segregation and cell division.

The table below details the CTP-dependent functions of the Noc protein.

| Feature | State of Noc Protein | Consequence |

| DNA Binding | Apo-Noc (no CTP) | Binds to specific sites on the chromosome. |

| DNA Complex Formation | CTP-bound Noc | Spreads along the DNA to form large nucleoprotein complexes. |

| Membrane Binding | CTP-bound Noc | Activated to bind to the cell membrane, tethering the chromosome. |

| Chromosome Segregation | CTP-bound Noc | Pulls the chromosome towards the cell membrane, allowing space for cell division machinery. |

Regulation of Cytidine 5 Triphosphate Metabolism and Enzyme Activity

Regulation of Cytidine (B196190) Triphosphate Synthase (CTPS)

CTP synthase is the rate-limiting enzyme in the de novo biosynthesis of CTP, catalyzing the ATP-dependent amination of Uridine-5'-triphosphate (UTP). tandfonline.comwikipedia.orgbiorxiv.org Given its pivotal role, CTPS activity is subject to intricate regulation at multiple levels to precisely manage the intracellular CTP pool.

Feedback Inhibition Mechanisms by Cytidine-5'-triphosphate

A primary mechanism for controlling CTP levels is direct feedback inhibition of CTPS by its own product, CTP. nih.govmdpi.compnas.org This inhibition is competitive with respect to the substrate UTP. nih.gov Structural studies have revealed that while the triphosphate moieties of CTP and UTP bind to an overlapping site, the cytosine ring of CTP occupies a distinct inhibitory pocket adjacent to the UTP binding site. nih.govresearchgate.net This arrangement allows for effective competition and potent inhibition. nih.gov In some organisms, such as Saccharomyces cerevisiae, CTP inhibition can also promote a shift towards an inactive tetrameric state of the enzyme. researchgate.net Furthermore, in human CTPS, CTP has been observed to bind not only to the UTP-competitive site but also to the ATP-binding site, suggesting a dual mode of feedback inhibition that allows the enzyme to sense the relative balance of different nucleotides. pnas.orgpnas.org The physiological importance of this feedback loop is highlighted by the observation that mutations impairing CTP inhibition lead to a dramatic increase in intracellular CTP pools. nih.gov

Allosteric Regulation by Purine (B94841) Nucleotides (e.g., Guanosine-5'-triphosphate activation)

The activity of CTPS is allosterically regulated by purine nucleotides, most notably activated by Guanosine-5'-triphosphate (GTP). nih.govnih.govresearchgate.net This cross-pathway regulation helps to balance the pools of purine and pyrimidine (B1678525) nucleotides. wikipedia.org GTP binding to a distinct allosteric site on the glutamine amidotransferase (GAT) domain of CTPS induces conformational changes that are crucial for efficient glutamine hydrolysis, the reaction that provides the amino group for UTP amination. nih.govnih.govresearchgate.net These structural changes not only activate the glutaminase (B10826351) activity but are also thought to facilitate the proper formation and functioning of an intramolecular tunnel that channels the liberated ammonia (B1221849) from the GAT domain to the synthetase domain, where CTP is formed. nih.govnih.govresearchgate.netbiorxiv.org This ensures the coordinated execution of the two half-reactions catalyzed by the enzyme. nih.govnih.gov While GTP generally acts as an activator, at high concentrations, it can be inhibitory, adding another layer of control. nih.govresearchgate.net

Transcriptional and Post-Transcriptional Regulation of CTPS-Encoding Genes (e.g., pyrG gene)

The expression of the genes encoding CTPS is also tightly regulated to match cellular demand. In many Gram-positive bacteria, such as Bacillus subtilis, the expression of the pyrG gene, which encodes CTPS, is controlled by a CTP-sensitive transcriptional attenuation mechanism. pnas.orgnih.govresearchgate.net This regulation occurs at a leader region upstream of the pyrG coding sequence. nih.gov When intracellular CTP levels are low, RNA polymerase pauses and undergoes "reiterative transcription," adding extra guanine (B1146940) residues to the nascent mRNA. pnas.orgresearchgate.netoup.com This modified transcript forms an antiterminator structure, allowing transcription of the pyrG gene to proceed. oup.comwikipedia.org Conversely, when CTP levels are high, a terminator hairpin forms, halting transcription. pnas.orgwikipedia.org This mechanism provides a direct and sensitive response to the availability of the final product of the pathway. In eukaryotes, transcription factors like Myc can also regulate CTPS levels. wikipedia.org

Covalent Modifications and Phosphorylation of CTPS Isozymes

Post-translational modifications, particularly phosphorylation, provide another layer of regulation for eukaryotic CTPS isozymes. mdpi.com In humans, two isozymes, hCTPS1 and hCTPS2, exist. wikipedia.org Phosphorylation has been shown to inhibit the activity of the human CTPS1 isozyme. wikipedia.org For instance, glycogen (B147801) synthase kinase 3 (GSK3) can phosphorylate Ser-571 in response to low serum conditions, leading to inhibition. wikipedia.org Similarly, casein kinase 1 (CK1) can phosphorylate Ser-568, which also results in decreased CTPS activity. nih.govwikipedia.org Studies on hCTPS2 have identified Ser-568 as a major inhibitory phosphorylation site, with its mutation leading to a significant increase in enzyme activity. nih.govresearchgate.net This regulation by phosphorylation allows for the integration of signals from various cellular pathways to modulate CTP synthesis.

Modulation by Nutrient Availability and Cell Cycle Status

CTPS activity and its organization within the cell are highly responsive to the metabolic state, which is influenced by nutrient availability and the cell cycle. nih.govfrontiersin.org For example, nutrient deprivation, such as glucose limitation in yeast or glutamine starvation in mammalian cells, can induce the formation of CTPS filaments (cytoophidia). frontiersin.orgbiologists.com This filamentation is thought to be a mechanism to adapt to metabolic stress, potentially by storing the enzyme in a less active or inactive state. nih.govbiologists.com The formation of these structures is reversible, allowing the cell to quickly respond to changes in nutrient status. biologists.com The cell cycle also influences CTPS regulation, as the demand for CTP fluctuates significantly, particularly during the S phase when DNA replication occurs. frontiersin.org The assembly of cytoophidia is also linked to cell proliferation status, with an increase in these structures observed during the differentiation of neural stem cells, for instance. news-medical.net

Formation and Dynamic Regulation of Cytosine Triphosphate Synthase Filamentous Structures (Cytoophidia)

A fascinating and evolutionarily conserved feature of CTPS regulation is its ability to polymerize into micron-scale, filamentous structures known as cytoophidia (from the Greek for "cellular snakes"). nih.govresearchgate.netmdpi.com These non-membrane-bound compartments are formed by the self-assembly of CTPS enzymes and are found in organisms from bacteria to humans. nih.govmdpi.com The formation of cytoophidia is a dynamic and highly regulated process, influenced by nucleotide levels, nutrient status, and developmental cues. nih.govresearchgate.net

The functional consequence of filamentation appears to be species-specific. In bacteria and yeast, polymerization is often associated with the inhibition of CTPS activity, with the filaments thought to be composed of inactive enzyme. biorxiv.orgelifesciences.orgmdpi.com This sequestration into filaments could serve as a mechanism for feedback regulation, with the product CTP inducing the assembly of these inactive structures. elifesciences.org In contrast, studies on human CTPS1 have shown that polymerization can actually increase catalytic activity, suggesting the filaments are composed of the active enzyme. nih.govportlandpress.com

These structures are highly dynamic, with fluorescence recovery after photobleaching (FRAP) studies showing movement of CTPS molecules within the filament. researchgate.netmdpi.com The assembly and disassembly of cytoophidia allow cells to buffer CTPS protein levels and rapidly modulate enzyme activity in response to metabolic changes. nih.govbiologists.com For example, the TOR signaling pathway, a key regulator of cell growth, has been shown to modulate cytoophidium formation, linking nutrient sensing directly to the spatial organization of this key metabolic enzyme. nih.gov

Interactive Data Tables

Table 1: Key Regulators of Cytidine Triphosphate Synthase (CTPS) Activity

| Regulator | Type of Regulation | Effect on CTPS Activity | Organism(s) / Isozyme | Reference(s) |

| Cytidine-5'-triphosphate (CTP) | Feedback Inhibition | Inhibition | General | nih.govmdpi.com |

| Guanosine-5'-triphosphate (GTP) | Allosteric Regulation | Activation (at low conc.), Inhibition (at high conc.) | General | nih.govnih.govresearchgate.net |

| Low CTP Levels | Transcriptional Regulation | Increased pyrG expression | Bacillus subtilis | pnas.orgresearchgate.netwikipedia.org |

| Phosphorylation (Ser-571) | Covalent Modification | Inhibition | Human CTPS1 | wikipedia.org |

| Phosphorylation (Ser-568) | Covalent Modification | Inhibition | Human CTPS1 & CTPS2 | nih.govwikipedia.org |

| Nutrient Deprivation | Subcellular Localization | Induces Cytoophidia Formation | Yeast, Mammalian Cells | frontiersin.orgbiologists.com |

| Polymerization (Cytoophidia) | Quaternary Structure | Inhibition or Activation (species-specific) | Bacteria, Yeast, Human | elifesciences.orgmdpi.comnih.gov |

Regulation of CTP:Phosphocholine (B91661) Cytidylyltransferase (CCT)

The activity of CCT is intricately linked to the lipid environment of cellular membranes. nih.gov The enzyme exists in two states: an inactive, soluble form and an active, membrane-bound form. nih.gov The transition between these states is a key regulatory mechanism. nih.gov CCT's membrane-binding domain, an amphipathic α-helix, senses the lipid composition of membranes. nih.govsemanticscholar.org Specifically, the enzyme is activated by binding to membranes that are deficient in PC or enriched in certain types of lipids. nih.govsemanticscholar.org

These activating lipids include those with a conical shape or those that create packing defects in the membrane, such as diacylglycerol (DAG) and fatty acids. nih.govsemanticscholar.org These lipids facilitate the insertion of CCT's helical domain into the membrane, which induces a conformational change that activates the enzyme. nih.gov This activation significantly increases CCT's affinity for its substrate, CTP. nih.gov Conversely, lipids that stabilize the bilayer structure can inhibit CCT activation. nih.gov This lipid-dependent activation mechanism provides a direct feedback loop, enabling the cell to sense its membrane lipid composition and modulate PC synthesis to maintain homeostasis. nih.gov

Phosphorylation provides another layer of regulation for CCT activity, primarily by influencing its ability to bind to membranes. atsjournals.org CCTα, the major isoform, possesses a C-terminal phosphorylation domain containing numerous serine residues that are targets for various protein kinases. researchgate.netmolbiolcell.org Generally, phosphorylation of these sites leads to the inactivation of CCT by promoting its dissociation from membranes into the cytosol. atsjournals.org

This regulatory mechanism is closely tied to the cell cycle. atsjournals.org For instance, during the G0/G1 phase, when PC synthesis is high, CCTα is largely dephosphorylated and active on membranes. atsjournals.org However, as cells progress through the cell cycle, particularly into mitosis, CCTα becomes hyperphosphorylated, leading to its release from the membrane and subsequent inactivation. atsjournals.org Studies have identified cyclin-dependent kinases (CDK) 1 and 2 as kinases that can phosphorylate the CCTα P-domain. molbiolcell.org The interplay between protein kinases and phosphatases (like PP1 and PP2A) allows for dynamic control over CCT activity in response to various cellular signals, ensuring that membrane synthesis is coordinated with cellular events like proliferation and differentiation. atsjournals.org

In mammals, CCT exists in different isoforms encoded by two distinct genes, giving rise to specialized functions and regulation. The primary isoforms are CCTα, encoded by the Pcyt1a gene, and CCTβ, encoded by the Pcyt1b gene. semanticscholar.org

CCTα is a ubiquitously expressed nuclear enzyme and is considered the dominant isoform in most tissues, playing a crucial role in regulating PC synthesis in response to lipid signals. semanticscholar.orgnih.gov In contrast, CCTβ isoforms have a more restricted tissue distribution and are typically found in the cytoplasm. semanticscholar.org These isoforms, such as CCTβ2, often exhibit different regulatory properties. For example, CCTβ2 has a higher intrinsic affinity for membranes and is less dependent on lipid activators than CCTα, suggesting a role in maintaining basal PC synthesis. sfu.ca The differential expression and regulation of these isozymes allow for tissue-specific and context-dependent control of PC metabolism. oup.comphysiology.orgnih.gov

| Feature | CCTα | CCTβ Isoforms (e.g., CCTβ2) |

| Gene | Pcyt1a semanticscholar.org | Pcyt1b semanticscholar.org |

| Cellular Localization | Primarily Nuclear nih.govsemanticscholar.org | Cytosolic semanticscholar.org |

| Tissue Expression | Ubiquitous semanticscholar.org | Restricted, e.g., high in brain semanticscholar.org |

| Primary Role | Regulated PC synthesis in response to cellular demand semanticscholar.org | Basal PC synthesis, specialized functions sfu.ca |

| Regulation | Highly regulated by lipid binding and phosphorylation nih.govatsjournals.org | Less dependent on lipid activators sfu.ca |

Regulation of CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2)

In a manner analogous to PC synthesis, the de novo production of phosphatidylethanolamine (B1630911) (PE) is governed by a key regulatory enzyme. nih.gov CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) is the rate-limiting enzyme in the CDP-ethanolamine branch of the Kennedy pathway, which is the primary route for PE synthesis. nih.govnih.govsdbonline.org PE is the second most abundant phospholipid in mammalian cells and plays vital roles in processes such as membrane fusion, autophagy, and cell cycle regulation. nih.govnih.gov

Role in Balancing Cell Growth and Phospholipid Homeostasis

Cytidine-5'-triphosphate (CTP) is positioned at a critical metabolic intersection, serving as an essential precursor for two fundamental cellular processes: the synthesis of nucleic acids (DNA and RNA) required for cell growth and proliferation, and the production of phospholipids (B1166683), which are the primary structural components of all cellular membranes. researchgate.netnih.govwikipedia.org The cell must meticulously regulate the allocation of CTP to these competing pathways to ensure that the demands for membrane expansion and maintenance (homeostasis) are perfectly balanced with the requirements of cell division. This regulation occurs at multiple levels, primarily through the control of key enzymes involved in CTP synthesis and its subsequent utilization in phospholipid production.

The cellular pool of CTP is the smallest among the major nucleotides, indicating that its synthesis is tightly controlled. nih.govahajournals.org This makes the enzymes responsible for its production and consumption critical points of regulation. The primary enzyme for de novo CTP synthesis is CTP synthase (CTPS), which catalyzes the conversion of Uridine-5'-triphosphate (UTP) to CTP. nih.govahajournals.org The activity of CTPS is significantly elevated in rapidly proliferating cells, such as activated lymphocytes and various cancer cells, to accommodate the heightened demand for CTP for both DNA/RNA replication and the membrane biogenesis necessary for cell division. nih.govahajournals.orgbiorxiv.orgresearchgate.net

Coordination of CTP and Phospholipid Synthesis

The synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), heavily relies on CTP. In the primary route for their production, known as the Kennedy pathway, CTP is required to activate the phosphocholine and phosphoethanolamine head groups, forming CDP-choline and CDP-ethanolamine, respectively. nih.govaocs.org These activated intermediates then react with diacylglycerol to form PC and PE. aocs.organnualreviews.org

The rate-limiting step in PC biosynthesis is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). grantome.comnih.govcdnsciencepub.comnih.gov The regulation of CCT is a central mechanism for controlling membrane biogenesis. pnas.org CCT activity is exquisitely sensitive to the cellular environment, including the availability of its substrate, CTP. Research in Saccharomyces cerevisiae has shown that the affinity of CCT for CTP is in a range where fluctuations in cellular CTP concentration directly impact the rate of PC synthesis. nih.gov Therefore, an increase in the CTP pool, driven by upregulated CTPS activity during periods of growth, can directly fuel an increase in phospholipid production. researchgate.netnih.gov

This intricate connection is further highlighted by research findings:

In Yeast: Studies on Saccharomyces cerevisiae have been pivotal. Mutations in the URA7 gene, which encodes CTP synthetase, that reduce the enzyme's sensitivity to feedback inhibition by CTP lead to a 6- to 15-fold increase in the intracellular CTP pool. nih.gov This elevation in CTP directly results in increased synthesis of phosphatidylcholine and phosphatidylethanolamine through the Kennedy pathway. researchgate.netnih.gov

In Drosophila: Research on the fruit fly has revealed how CTP metabolism coordinates growth with fat storage. The enzyme CDP-diacylglycerol synthetase (CdsA) uses CTP to convert phosphatidic acid into CDP-diacylglycerol, a precursor for phospholipids like phosphatidylinositol. plos.org By diverting phosphatidic acid away from triacylglycerol (fat) synthesis and towards phospholipid production, CdsA activity promotes cell growth and membrane expansion while limiting fat storage. This process is closely linked with the insulin (B600854) signaling pathway, a master regulator of cell and tissue growth. plos.org

Integration with the Cell Cycle

The balance between cell growth and phospholipid synthesis is tightly coordinated with the cell cycle. Net accumulation of phospholipids is not uniform but occurs predominantly as cells enter the S phase, the period of DNA replication, to ensure sufficient membrane material is available for the subsequent cell division. nih.govbabraham.ac.uk This coordination is achieved through the cyclical regulation of key metabolic enzymes.

Research Findings on Regulatory Balance

The table below summarizes the key enzymes and their roles in this regulatory network.

Table 1: Key Enzymes in CTP-Dependent Regulation of Growth and Phospholipid Homeostasis This table is interactive. You can sort and filter the data by clicking on the column headers.

| Enzyme | Abbreviation | Function | Regulatory Role in Balancing Growth and Homeostasis |

|---|---|---|---|

| CTP synthase | CTPS | Catalyzes the de novo synthesis of CTP from UTP. ahajournals.org | Rate-limiting enzyme for CTP production. Upregulated in proliferating cells to supply CTP for both nucleic acid and phospholipid synthesis. nih.govnih.gov |

| CTP:phosphocholine cytidylyltransferase | CCT | Catalyzes the rate-limiting step in phosphatidylcholine (PC) synthesis via the Kennedy pathway. grantome.comcdnsciencepub.com | Activity is regulated by CTP availability and reversible membrane binding, directly linking CTP pools to membrane biogenesis and homeostasis. nih.govnih.govpnas.org Its activity is also modulated during the cell cycle. nih.gov |

| CTP:phosphoethanolamine cytidylyltransferase | Pcyt2 | Regulatory enzyme in the de novo synthesis of phosphatidylethanolamine (PE). mdpi.com | Balances the production of PE, a key membrane component involved in processes like membrane fusion and cell cycle regulation. mdpi.comresearchgate.net |

| CDP-diacylglycerol synthetase | CdsA | Uses CTP to convert phosphatidic acid to CDP-diacylglycerol. plos.org | Diverts the common precursor phosphatidic acid towards phospholipid synthesis and away from triacylglycerol (fat storage), thus coordinating cell growth with energy storage. plos.org |

The consequences of disrupting this balance are significant, as summarized in the following table.

Table 2: Impact of Altered CTP Metabolism on Cellular Processes This table is interactive. You can sort and filter the data by clicking on the column headers.

| Experimental Condition | Organism/Cell Type | Key Effect | Impact on Growth and Phospholipid Homeostasis |

|---|---|---|---|

| CTP synthase mutation leading to elevated CTP | Saccharomyces cerevisiae (Yeast) | Increased intracellular CTP levels. nih.gov | Increased synthesis of phosphatidylcholine and phosphatidylethanolamine; altered balance of phospholipid synthesis pathways. researchgate.netnih.gov |

| Loss of CdsA function (CDP-diacylglycerol synthetase) | Drosophila melanogaster | Reduced phosphatidylinositol levels and low insulin pathway activity. plos.org | Causes significant accumulation of neutral lipids (fat) and reduced cell/organ size, demonstrating a failure to balance fat storage with growth. plos.org |

| Enforced CCT expression | Mammalian cells | Accelerated rate of phosphatidylcholine synthesis. researchgate.net | Cells compensate by increasing PC degradation to maintain normal membrane phospholipid levels, highlighting robust homeostatic control. researchgate.net |

| CTPS1 deficiency | Human T-lymphocytes | Decreased CTP levels in activated cells. researchgate.net | Impairs the ability of activated T-cells to proliferate, showing the critical need for CTP synthesis to support immune cell growth. researchgate.net |

Interactions of Cytidine 5 Triphosphate with Other Biomolecules and Metal Ions

Interactions with Other Nucleotides in Metabolic Pathways

CTP's role extends beyond being a mere precursor for RNA synthesis. patsnap.com It is a key player in several metabolic pathways, often interacting with other nucleotides like adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP). patsnap.com These interactions are critical for the synthesis of essential biomolecules such as phospholipids (B1166683) and for the glycosylation of proteins. wikipedia.orgportlandpress.comitmedicalteam.plnih.goveurospe.org

In the de novo synthesis of pyrimidines, CTP itself acts as a feedback inhibitor of the enzyme aspartate carbamoyltransferase, which catalyzes an early step in the pathway. wikipedia.org This regulation helps maintain a balanced pool of pyrimidine (B1678525) nucleotides.

Furthermore, CTP is the direct precursor for the activated intermediates in phospholipid synthesis, namely CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine. nih.govnih.gov The synthesis of these molecules is intrinsically linked to the availability of other nucleotides. For instance, the synthesis of CTP from UTP is an ATP-dependent process catalyzed by CTP synthase. researchgate.netoup.com This enzyme is, in turn, allosterically activated by GTP, highlighting a complex interplay between different nucleotide triphosphates in regulating the production of CTP and, consequently, phospholipid biosynthesis. researchgate.netmdpi.compnas.org

The following table summarizes the key metabolic pathways involving CTP and its interactions with other nucleotides.

| Metabolic Pathway | Interacting Nucleotides | Role of CTP |

| RNA Synthesis | ATP, GTP, UTP | Substrate for RNA polymerase. patsnap.com |

| Phospholipid Synthesis | ATP, GTP, UTP | Precursor for CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine. nih.govnih.govaocs.org |

| Glycosylation | - | Coenzyme for the glycosylation of proteins. wikipedia.org |

| Pyrimidine Biosynthesis | UTP, ATP | End-product inhibitor of aspartate carbamoyltransferase. wikipedia.org |

Protein-Cytidine-5'-triphosphate Interactions

CTP's functions are mediated through its specific interactions with a diverse range of proteins. These interactions can be catalytic, where CTP serves as a substrate, or regulatory, where CTP binding modulates the protein's activity.

Binding to RNA Polymerase

As one of the four essential ribonucleoside triphosphates, CTP is a primary substrate for RNA polymerase during the process of transcription. patsnap.comoup.com RNA polymerase catalyzes the incorporation of cytidylate into the growing RNA chain when it encounters a guanine (B1146940) base in the DNA template. patsnap.com The energy required for the formation of the phosphodiester bond is derived from the cleavage of the high-energy pyrophosphate group from CTP. patsnap.com The specific recognition and binding of CTP, along with ATP, GTP, and UTP, in the active site of RNA polymerase are crucial for the fidelity and processivity of RNA synthesis. patsnap.comoup.com Biotin-labeled CTP can also be used as a substrate by RNA polymerases for RNA labeling in vitro. sigmaaldrich.com

Allosteric and Substrate Interactions with Cytidine (B196190) Triphosphate Synthase

CTP synthase (CTPS) is the enzyme responsible for the de novo synthesis of CTP from UTP, with the consumption of ATP and glutamine. pnas.org The activity of CTPS is intricately regulated by the nucleotides themselves. researchgate.net While ATP and UTP are substrates and promote the formation of active enzyme tetramers from inactive dimers, CTP, the product of the reaction, acts as a feedback inhibitor. researchgate.netmdpi.comnih.gov CTP competes with UTP for binding to the active site, thereby controlling its own production and maintaining appropriate intracellular CTP levels. pnas.orgnih.govnih.gov This competitive inhibition is a critical mechanism for cellular homeostasis. researchgate.net Interestingly, GTP acts as an allosteric activator of CTPS, enhancing the enzyme's activity. researchgate.netmdpi.compnas.org This complex regulation, involving all four major ribonucleotide triphosphates, underscores the central role of CTPS in nucleotide metabolism. researchgate.net

Specific Binding to Chromosome Segregation Proteins (e.g., Nucleoid Occlusion Factor)

Recent research has unveiled a novel role for CTP in bacterial chromosome segregation. CTP binds to ParB family proteins, which are key players in this process. frontiersin.orgnih.gov For instance, in Bacillus subtilis, the nucleoid occlusion protein Noc, a ParB-like protein, binds to CTP. nih.gov This binding is a prerequisite for the formation of large, membrane-associated nucleoprotein complexes that prevent cell division from occurring over the chromosome. nih.govsciencedaily.com CTP binding enables Noc to spread along the DNA and activates its ability to bind to the cell membrane. sciencedaily.com Similarly, in other bacteria, CTP binding to ParB proteins modulates their interactions with DNA and other proteins, facilitating the proper partitioning of chromosomes into daughter cells. frontiersin.orgelifesciences.org This CTP-dependent switch mechanism is emerging as a widespread phenomenon in bacterial cell cycle regulation. nih.gov

Ligand Role for Transcriptional Regulators (e.g., VirB in Shigella)

CTP can also function as a specific ligand for transcriptional regulators, influencing gene expression. A notable example is the VirB protein in Shigella, a key regulator of virulence genes. asm.org VirB belongs to the ParB superfamily of proteins and, unusually, binds CTP with high specificity. asm.orgasm.org This CTP binding is essential for VirB's function. asm.org Mutations that disrupt CTP binding impair VirB's ability to counteract gene silencing, a critical step in the activation of virulence genes. asm.orgasm.org The binding of CTP appears to induce a conformational change in VirB, enabling it to bind to specific DNA sequences and remodel chromatin structure, ultimately leading to the expression of genes required for Shigella pathogenesis. nih.govscienft.comresearchgate.net This discovery highlights a direct link between CTP levels and the regulation of bacterial virulence. asm.orgasm.org

Interactions with Cytidylyltransferases (e.g., CTP:phosphatidate cytidylyltransferase, CTP:phosphocholine (B91661) cytidylyltransferase, N-acylneuraminate cytidylyltransferase)

CTP is a crucial substrate for a family of enzymes known as cytidylyltransferases, which are involved in the synthesis of various essential biomolecules. wikipedia.orgwikipedia.orgwikipedia.org

CTP:phosphatidate cytidylyltransferase (CDS): This enzyme catalyzes the reaction between CTP and phosphatidate to form CDP-diacylglycerol, a key intermediate in the synthesis of several phospholipids, including phosphatidylinositol, phosphatidylglycerol, and cardiolipin (B10847521). patsnap.comwikipedia.orguniprot.org The activity of this enzyme is fundamental for membrane biogenesis.

CTP:phosphocholine cytidylyltransferase (CCT): CCT is the rate-limiting enzyme in the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. rcsb.orgacs.org It catalyzes the transfer of a cytidylyl group from CTP to phosphocholine to produce CDP-choline. wikipedia.orgrcsb.orgnih.gov The regulation of CCT is complex, involving reversible membrane binding and phosphorylation, which in turn affects its affinity for CTP. aocs.orgacs.orgillinoisstate.eduplos.orgmolbiolcell.orgnih.gov

N-acylneuraminate cytidylyltransferase (N-acylneuraminate synthase): This enzyme is responsible for the activation of sialic acids by transferring a cytidylyl group from CTP to N-acylneuraminate, forming CMP-N-acylneuraminate. wikipedia.orgnih.govcreative-enzymes.comuniprot.org This activated sugar is then used for the sialylation of glycoproteins and glycolipids, processes crucial for cell recognition and signaling. creative-enzymes.com The enzyme from Pasteurella haemolytica follows a Ping Pong Bi Bi mechanism, with CTP being the first substrate to bind, and is also inhibited by CTP at a second binding site. nih.govresearchgate.net

The following table details the interactions of CTP with these cytidylyltransferases.

| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway |

| CTP:phosphatidate cytidylyltransferase | 2.7.7.41 | CTP + phosphatidate → CDP-diacylglycerol + PPi wikipedia.org | Glycerophospholipid metabolism wikipedia.org |

| CTP:phosphocholine cytidylyltransferase | 2.7.7.15 | CTP + phosphocholine → CDP-choline + PPi wikipedia.org | Glycerophospholipid metabolism, Phosphatidylcholine synthesis wikipedia.orgillinoisstate.edu |

| N-acylneuraminate cytidylyltransferase | 2.7.7.43 | CTP + N-acylneuraminate → CMP-N-acylneuraminate + PPi wikipedia.org | Aminosugar metabolism, Sialic acid activation wikipedia.orgcreative-enzymes.com |

Metal Ion Complex Formation

Equilibrium Studies of Complex Formation with Divalent Metal Ions (e.g., Cu(II), Cd(II))

Equilibrium studies, often conducted using potentiometric pH titrations, have been instrumental in characterizing the formation of complexes between Cytidine-5'-triphosphate (CTP) and various divalent metal ions, including copper(II) and cadmium(II). chemijournal.comchemijournal.com These studies determine the stability constants of the resulting metal-ligand complexes, providing quantitative insight into the strength of these interactions. chemijournal.comchemijournal.com

Research has demonstrated the formation of both binary (1:1 metal-to-ligand ratio) and ternary (1:1:1 metal-to-ligand-to-secondary-ligand ratio) complexes in aqueous solutions. chemijournal.comchemijournal.com For instance, studies have investigated the complex formation of Cu(II) and Cd(II) with CTP, and have determined the stability constants for the binary complexes. chemijournal.comchemijournal.com The stability of these complexes is influenced by factors such as pH and the nature of the metal ion. chemijournal.comchemijournal.com The formation of ternary complexes, for example with a secondary ligand like nicotinic acid, has also been observed, typically occurring at higher pH values. chemijournal.comchemijournal.com

The stability of complexes formed between divalent metal ions and pyrimidine nucleoside 5'-triphosphates like CTP has been compared to those formed with purine (B94841) nucleoside 5'-triphosphates (e.g., ATP). nih.gov Generally, the stability of M(ATP)²⁻ complexes is greater than that of the corresponding M(YTP)²⁻ (where Y is a pyrimidine) complexes. nih.gov This difference in stability is attributed to the potential for the metal ion to also interact with the purine base residue, forming a macrochelate structure. nih.gov

| Metal Ion | Ligand(s) | Complex Type | Key Findings from Equilibrium Studies |

| Cu(II) | CTP | Binary | Formation of stable 1:1 complexes. chemijournal.comchemijournal.com |

| Cd(II) | CTP | Binary | Formation of stable 1:1 complexes. chemijournal.comchemijournal.com |

| Cu(II) | CTP, Nicotinic Acid | Ternary | Formation of 1:1:1 complexes, typically at higher pH. chemijournal.comchemijournal.com |

| Cd(II) | CTP, Nicotinic Acid | Ternary | Formation of 1:1:1 complexes, typically at higher pH. chemijournal.comchemijournal.com |

Identification of Interaction Centers (Phosphate Groups, Pyrimidine Ring Nitrogen)

The interaction between divalent metal ions and CTP involves specific coordination sites on the nucleotide. The primary interaction centers are the oxygen atoms of the triphosphate chain and the N(3) nitrogen atom of the pyrimidine ring. researchgate.netnih.gov

The negatively charged phosphate (B84403) groups are a major site of interaction for positively charged metal ions. nih.govnih.gov This electrostatic attraction plays a significant role in the initial binding and stability of the complex. numberanalytics.comcuni.cz In many instances, the phosphate group is the main center of interaction for metal ions like Cu(II). nih.govalljournals.cn